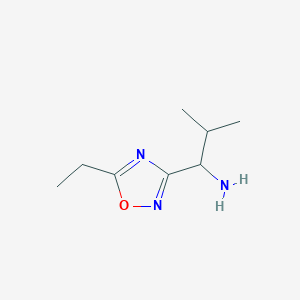![molecular formula C36H22N4O8 B12829543 5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]](/img/structure/B12829543.png)
5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll This particular compound is characterized by its unique structure, which includes a porphine core linked to two 1,3-benzenedicarboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] typically involves the reaction of porphyrin derivatives with 1,3-benzenedicarboxylic acid. The process can be carried out under various conditions, including:
Solvent: Common solvents used include dimethylformamide (DMF) and dichloromethane (DCM).
Catalysts: Catalysts such as trifluoroacetic acid (TFA) or pyridine can be used to facilitate the reaction.
Temperature: The reaction is usually conducted at elevated temperatures, ranging from 60°C to 120°C, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality.
化学反応の分析
Types of Reactions
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
作用機序
The mechanism of action of 5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming metalloporphyrins that exhibit unique catalytic properties.
Pathways Involved: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon exposure to light, leading to the destruction of cancer cells.
類似化合物との比較
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Another porphyrin derivative with four carboxyphenyl groups.
5,10,15,20-Tetraphenylporphyrin: A simpler porphyrin derivative with four phenyl groups.
Uniqueness
5,5’-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid] is unique due to its specific structure, which combines the porphine core with two 1,3-benzenedicarboxylic acid groups. This structure imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
特性
分子式 |
C36H22N4O8 |
|---|---|
分子量 |
638.6 g/mol |
IUPAC名 |
5-[15-(3,5-dicarboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C36H22N4O8/c41-33(42)19-9-17(10-20(13-19)34(43)44)31-27-5-1-23(37-27)15-24-2-6-29(38-24)32(18-11-21(35(45)46)14-22(12-18)36(47)48)30-8-4-26(40-30)16-25-3-7-28(31)39-25/h1-16,37,40H,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChIキー |
LXAHBEXITANQRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=NC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C1N2)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C=C3)C7=CC(=CC(=C7)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


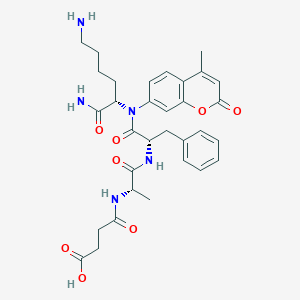

![(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B12829485.png)
![2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12829487.png)
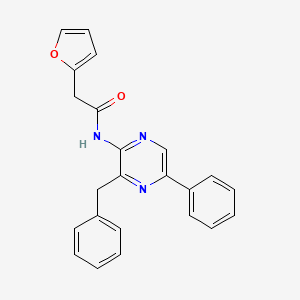
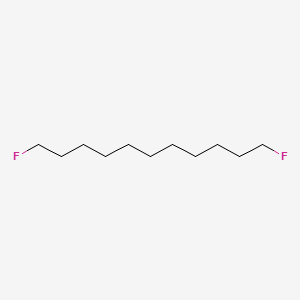
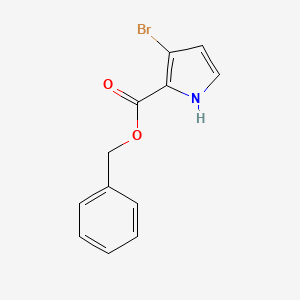
![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)

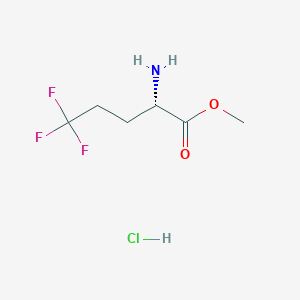
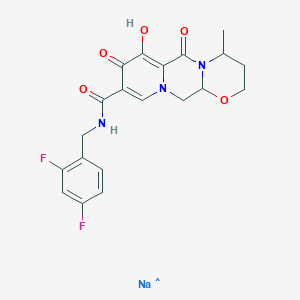
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)

